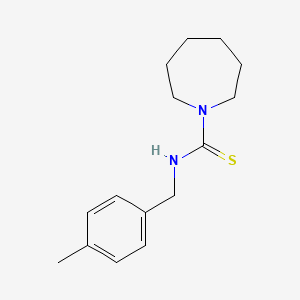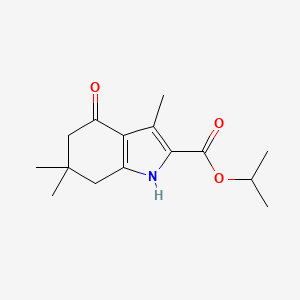![molecular formula C21H15N3O4 B4626278 2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide CAS No. 313554-88-0](/img/structure/B4626278.png)
2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide
説明
Synthesis Analysis
The synthesis of derivatives similar to our compound of interest, particularly focusing on furan derivatives, involves the condensation of acryloyl chloride with various amines and alcohols. For instance, Saikachi and Suzuki (1959) synthesized a range of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters, demonstrating the foundational approaches in synthesizing complex acrylamides from simpler chemical precursors (Saikachi & Suzuki, 1959).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is pivotal in understanding their chemical behavior and potential applications. While specific analyses of the molecular structure of “2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide” have not been directly reported, studies on similar compounds provide insights into the steric configurations and structural characteristics essential for their reactivity and properties. For instance, the structural elucidation of related compounds has been conducted using NMR spectroscopy and single crystal X-ray diffraction, offering a detailed view of their molecular architecture (Kariuki et al., 2022).
Chemical Reactions and Properties
The chemical reactions involving acrylamide derivatives often involve cyclization, isomerization, and interaction with various reagents to form new compounds with distinct properties. For example, Clarke et al. (1984) explored the cis-trans isomerization of the (5-nitro-2-furyl)acrylamide initiated by biological reducing agents, demonstrating the chemical reactivity and transformation capabilities of these compounds under specific conditions (Clarke, Wardman, & Wilson, 1984).
Physical Properties Analysis
The physical properties of acrylamide derivatives, including solubility, crystalline structure, and phase transitions, are crucial for their application in various fields. Kiryu and Iguchi (1967) investigated the polymorphism of a closely related compound, revealing the existence of different crystal forms and their transition temperatures, which are essential for understanding the compound's stability and reactivity (Kiryu & Iguchi, 1967).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the potential for undergoing specific chemical transformations, define the applicability of acrylamide derivatives in scientific research. Studies on similar compounds have highlighted their antibacterial activity and their interactions with different chemical agents, providing a basis for understanding the chemical behavior of “2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide” and its potential applications (Hirao & Kato, 1971).
科学的研究の応用
Synthesis and Chemical Behavior
This compound and its derivatives have been extensively studied for their unique chemical properties and potential applications in various fields of research. The synthesis of furan derivatives, including 2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide, has been a subject of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. One study details the synthesis of furan derivatives and explores their chemical behavior, highlighting the lack of desired antibacterial activity in vitro, which was attributed to their limited solubility in water (Saikachi & Suzuki, 1959).
Applications in Corrosion Inhibition
Research into the application of acrylamide derivatives for corrosion inhibition on copper surfaces has shown promising results. A study focusing on the efficacy of certain acrylamide derivatives in preventing copper corrosion in nitric acid solutions demonstrated the compounds' effectiveness as mixed-type inhibitors, with considerable efficiency observed in electrochemical and chemical methods (Abu-Rayyan et al., 2022).
特性
IUPAC Name |
(Z)-2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-14-5-7-17(8-6-14)23-21(25)16(13-22)12-19-9-10-20(28-19)15-3-2-4-18(11-15)24(26)27/h2-12H,1H3,(H,23,25)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGATKUASRJDKA-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N-(4-methylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide | |
CAS RN |
313554-88-0 | |
| Record name | 2-CYANO-N-(4-METHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-dimethyl-6-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4626204.png)

![3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4626219.png)
![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4626221.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylpropanoate](/img/structure/B4626226.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B4626230.png)


![2-({4-allyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4626241.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4626251.png)
![2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4626255.png)
![2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4626257.png)
![N-[4-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4626261.png)